molecular formula C31H21NO5 B4029202 5-(4-methylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

5-(4-methylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B4029202
M. Wt: 487.5 g/mol
InChI Key: ZSENKXVEMHFTBR-UHFFFAOYSA-N
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Description

This compound belongs to the spiro-fused heterocyclic family, characterized by a complex polycyclic framework with fused furopyrrole and indene moieties. The structural complexity arises from the spiro junction at the pyrrole-indene interface, which imposes unique stereoelectronic constraints. The substituents—4-methylphenyl at position 5 and naphthalen-1-yl at position 3—enhance its π-conjugation and influence solubility and reactivity .

Properties

IUPAC Name

5-(4-methylphenyl)-1-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H21NO5/c1-17-13-15-19(16-14-17)32-29(35)24-25(30(32)36)31(27(33)22-10-4-5-11-23(22)28(31)34)37-26(24)21-12-6-8-18-7-2-3-9-20(18)21/h2-16,24-26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSENKXVEMHFTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Weight Key Substituents Key Properties/Applications Reference
Target Compound : 5-(4-methylphenyl)-3-(naphthalen-1-yl)-spirotetrone ~520 (estimated) 4-methylphenyl, naphthalen-1-yl High π-conjugation; potential photochemical applications
5-(2,4-Dichlorophenyl)-3-(4-methylphenyl)-spirotetrone 506.33 2,4-dichlorophenyl, 4-methylphenyl Enhanced electrophilicity; antimicrobial activity
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolothiazolopyrimidine ~600 (estimated) 4-methoxyphenyl, phenyl Fluorescence; catalytic intermediate
5-(4-Trifluoromethylphenyl)-3-nitro-pyrrolo[2,3-b]pyridine 337.27 4-CF3, nitro Electron-deficient; agrochemical intermediates
5-(4-Methylphenyl)-3-(2-methylpropyl)-pyrrolo[3,4-d][1,2]oxazole-4,6-dione 406.44 4-methylphenyl, 2-methylpropyl Lipophilic; drug delivery systems

Key Findings:

Substituent Effects on Reactivity: Electron-donating groups (e.g., 4-methylphenyl) increase solubility in nonpolar solvents, whereas electron-withdrawing groups (e.g., nitro, CF3) enhance electrophilicity and thermal stability . Bulky substituents like naphthalen-1-yl (target compound) reduce rotational freedom, favoring rigid conformations that may improve photostability .

Biological and Material Applications :

  • Chlorinated analogs (e.g., 2,4-dichlorophenyl derivatives) exhibit antimicrobial activity due to halogen-induced membrane disruption .
  • Methoxy and trifluoromethyl derivatives are utilized in optoelectronics for their fluorescence and charge-transfer properties .

Synthetic Challenges :

  • Spiro compounds require precise control over cyclization steps. For example, highlights the use of DMF as a solvent for reflux-driven condensations to form fused heterocycles .
  • Naphthalen-1-yl incorporation (as in the target compound) may necessitate Suzuki-Miyaura coupling, a method validated for similar arylations in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
Reactant of Route 2
5-(4-methylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

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